methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate
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Overview
Description
Methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate typically involves the condensation of 5-methyl-1,3-benzoxazole with an aromatic aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
Methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Known for its use in the synthesis of HIV-reverse transcriptase inhibitors and bis-styryl dyes.
4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine: Another benzoxazole derivative with potential biological activities.
Uniqueness
Methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate stands out due to its unique structure, which combines the benzoxazole moiety with an imine and ester functional group. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C23H18N2O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate |
InChI |
InChI=1S/C23H18N2O3/c1-15-6-11-21-20(12-15)25-22(28-21)18-4-3-5-19(13-18)24-14-16-7-9-17(10-8-16)23(26)27-2/h3-14H,1-2H3 |
InChI Key |
CFOYYRBZPRJUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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